3-Cyclopropoxy-5-iodobenzamide
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Overview
Description
3-Cyclopropoxy-5-iodobenzamide is an organic compound with the molecular formula C10H10INO2 and a molecular weight of 303.10 g/mol It contains a cyclopropoxy group and an iodine atom attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-iodobenzamide typically involves the iodination of a benzamide precursor followed by the introduction of a cyclopropoxy group. One common method includes the following steps:
Iodination: The benzamide precursor is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position on the benzene ring.
Cyclopropoxylation: The iodinated benzamide is then reacted with cyclopropyl alcohol in the presence of a base, such as potassium carbonate, to form the cyclopropoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids .
Scientific Research Applications
3-Cyclopropoxy-5-iodobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-iodobenzamide involves its interaction with specific molecular targets. The cyclopropoxy group and iodine atom contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-5-iodobenzamide: Similar structure but with a hydroxy group instead of a cyclopropoxy group.
3-Methoxy-5-iodobenzamide: Contains a methoxy group instead of a cyclopropoxy group.
Uniqueness
3-Cyclopropoxy-5-iodobenzamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H10INO2 |
---|---|
Molecular Weight |
303.10 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-iodobenzamide |
InChI |
InChI=1S/C10H10INO2/c11-7-3-6(10(12)13)4-9(5-7)14-8-1-2-8/h3-5,8H,1-2H2,(H2,12,13) |
InChI Key |
JDUXNHSRGDPYDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=CC(=C2)C(=O)N)I |
Origin of Product |
United States |
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